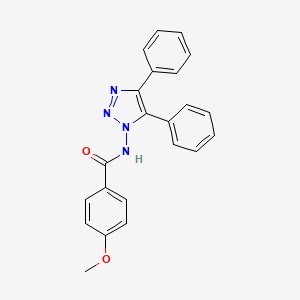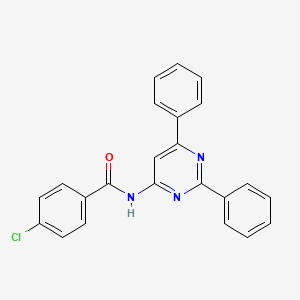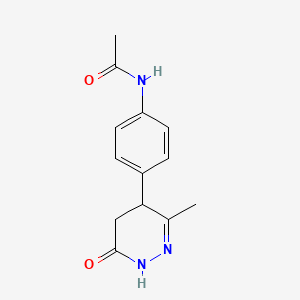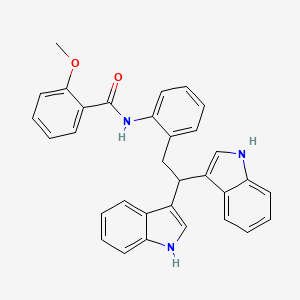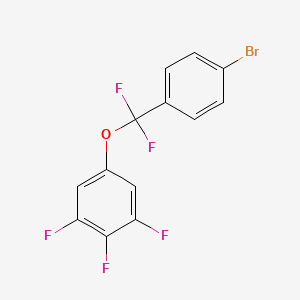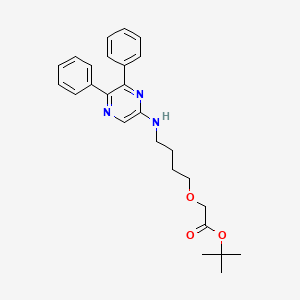
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate: is a complex organic compound with the molecular formula C29H37N3O3 and a molecular weight of 475.62 g/mol . This compound is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various chemical entities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves multiple steps. One common method includes the reaction of 4-(5,6-diphenylpyrazin-2-yl)amino-1-butanol with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide and a phase transfer catalyst like cetyltrimethylammonium bromide . The reaction is typically carried out in a solvent like toluene at low temperatures (around 5°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine: In medicine, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific pathways in disease treatment .
Industry: Industrially, the compound is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its use, such as in pharmaceutical research or chemical synthesis .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
- 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide
Uniqueness: tert-Butyl 2-(4-((5,6-diphenylpyrazin-2-yl)amino)butoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties . Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C26H31N3O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetate |
InChI |
InChI=1S/C26H31N3O3/c1-26(2,3)32-23(30)19-31-17-11-10-16-27-22-18-28-24(20-12-6-4-7-13-20)25(29-22)21-14-8-5-9-15-21/h4-9,12-15,18H,10-11,16-17,19H2,1-3H3,(H,27,29) |
Clé InChI |
HPCQLSDGFRDFBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCCCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


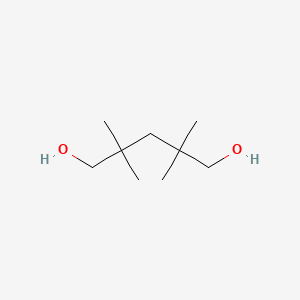
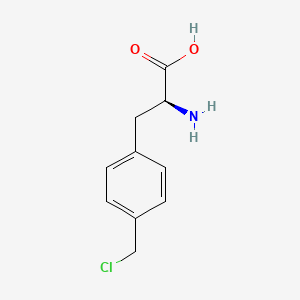
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
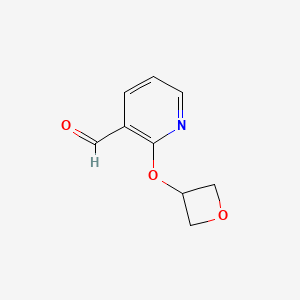
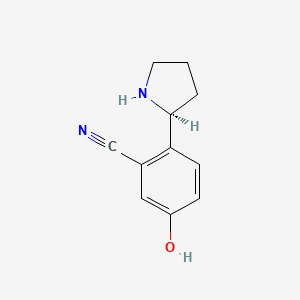
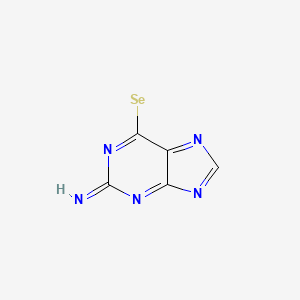

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

